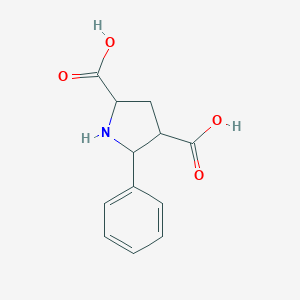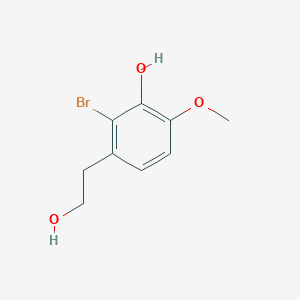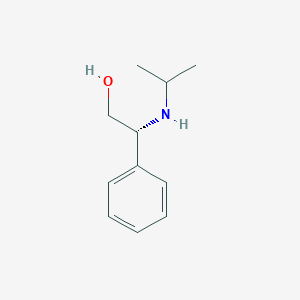
Substance P (6-11), glu(6)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Substance P (6-11), glu(6)- is a neuropeptide that plays a crucial role in the transmission of pain signals in the nervous system. It is a fragment of the larger peptide substance P, which is found in the nerve fibers of the central and peripheral nervous systems. Substance P (6-11), glu(6)- has been the subject of extensive scientific research due to its potential therapeutic applications in pain management and other neurological disorders.
作用機序
Substance P (Substance P (6-11), glu(6)-), glu(6)- exerts its effects by binding to the neurokinin-1 (NK1) receptor, which is expressed in the central and peripheral nervous systems. Activation of the NK1 receptor leads to the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. By blocking the NK1 receptor, substance P (Substance P (6-11), glu(6)-), glu(6)- can reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, substance P (Substance P (6-11), glu(6)-), glu(6)- has been shown to have a range of biochemical and physiological effects. These include modulation of immune function, regulation of blood pressure and heart rate, and modulation of gastrointestinal function. Substance P (Substance P (6-11), glu(6)-), glu(6)- may also play a role in the regulation of mood and behavior.
実験室実験の利点と制限
One of the main advantages of substance P (Substance P (6-11), glu(6)-), glu(6)- for lab experiments is its high potency and specificity for the NK1 receptor. This allows researchers to study the effects of blocking the NK1 receptor in a controlled and precise manner. However, one limitation of substance P (Substance P (6-11), glu(6)-), glu(6)- is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several potential future directions for research on substance P (Substance P (6-11), glu(6)-), glu(6)-. One area of interest is the development of novel analgesic agents based on substance P (Substance P (6-11), glu(6)-), glu(6)- or related peptides. Another area of interest is the investigation of the role of substance P (Substance P (6-11), glu(6)-), glu(6)- in the regulation of mood and behavior, and its potential use in the treatment of mood disorders. Finally, further research is needed to elucidate the long-term effects of substance P (Substance P (6-11), glu(6)-), glu(6)- on immune function, gastrointestinal function, and other physiological processes.
合成法
Substance P (Substance P (6-11), glu(6)-), glu(6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The process is highly efficient and can be used to produce large quantities of pure substance P (Substance P (6-11), glu(6)-), glu(6)- for research purposes.
科学的研究の応用
Substance P (Substance P (6-11), glu(6)-), glu(6)- has been extensively studied for its potential therapeutic applications in pain management and other neurological disorders. It has been shown to exhibit analgesic effects in animal models of acute and chronic pain, and may also have anti-inflammatory properties. In addition, substance P (Substance P (6-11), glu(6)-), glu(6)- has been investigated for its potential use in the treatment of depression, anxiety, and other mood disorders.
特性
CAS番号 |
123067-53-8 |
|---|---|
製品名 |
Substance P (6-11), glu(6)- |
分子式 |
C36H51N7O8S |
分子量 |
741.9 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H51N7O8S/c1-22(2)18-27(35(50)41-26(32(38)47)16-17-52-3)40-30(44)21-39-34(49)28(19-23-10-6-4-7-11-23)43-36(51)29(20-24-12-8-5-9-13-24)42-33(48)25(37)14-15-31(45)46/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,47)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
QUPMCECAIWKMMD-ZIUUJSQJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)N |
その他のCAS番号 |
123067-53-8 |
配列 |
EFFGLM |
同義語 |
6-Glu-substance P (6-11) 6-glutamic acid-substance P (6-11) substance P (6-11), Glu(6)- substance P (6-11), glutamic acid(6)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)




![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)


